4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of difluoromethyl, methoxyphenyl, and methylbenzyl groups attached to the pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. One common approach is to start with the synthesis of the pyrazolo[3,4-b]pyridine core through a cyclization reaction involving appropriate precursors. The difluoromethyl group can be introduced using fluorination reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . The methoxyphenyl and methylbenzyl groups can be introduced through substitution reactions using appropriate aryl halides and benzyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as Ag-catalyzed decarboxylative fluorination, to introduce the difluoromethyl group . Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and aryl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Aryl halides and benzyl halides for introducing substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions may introduce various functional groups onto the pyrazolo[3,4-b]pyridine core .
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl and methylbenzyl groups can modulate its overall activity and selectivity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-chromeno[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents attached to the core.
Difluoroalkanes: Compounds with difluoromethyl groups that exhibit similar chemical reactivity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that may have similar biological activities.
Uniqueness
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, while the methoxyphenyl and methylbenzyl groups provide additional functional versatility .
Properties
IUPAC Name |
4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O/c1-14-4-6-16(7-5-14)13-28-23-21(15(2)27-28)19(22(24)25)12-20(26-23)17-8-10-18(29-3)11-9-17/h4-12,22H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWYODWIOSTBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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